Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate
Description
Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate is a fluorinated and iodinated ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group. Its molecular formula is C₁₂H₂₀F₂INO₄, with a molecular weight of 407.20 . The compound’s structure combines a pentanoate ester backbone substituted with difluoro groups at the 2-position, an iodine atom at the 4-position, and a Boc-protected amine at the 5-position. This combination confers unique reactivity, particularly in nucleophilic substitution and cross-coupling reactions, making it valuable in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H20F2INO4 |
|---|---|
Molecular Weight |
407.19 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-4-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C12H20F2INO4/c1-5-19-9(17)12(13,14)6-8(15)7-16-10(18)20-11(2,3)4/h8H,5-7H2,1-4H3,(H,16,18) |
InChI Key |
VYTDLKOMTMCGQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(CNC(=O)OC(C)(C)C)I)(F)F |
Origin of Product |
United States |
Preparation Methods
General Reaction Setup
The synthesis of Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate follows a photoredox-catalyzed fluoroalkylation protocol. The reaction leverages noncovalent interactions between acetone and fluoroalkyl iodides under blue light irradiation (430–490 nm). Key components include:
- Substrate : A tert-butoxycarbonyl (Boc)-protected amino alkene.
- Fluoroalkylating agent : 1,2-diiodotetrafluoroethane (Rf-I).
- Base : Potassium carbonate (K₂CO₃).
- Solvent : Acetone.
- Light source : 12 W blue LEDs.
The reaction proceeds via a radical mechanism, where photoexcitation of acetone generates reactive intermediates that abstract iodine from Rf-I, producing fluoroalkyl radicals. These radicals add to the alkene substrate, followed by iodination to yield the final product.
Optimization of Reaction Conditions
Critical Parameters
Experimental data from Mao et al. (2020) highlight the following optimized conditions for synthesizing compound 3a :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ (2.0 equiv) | 93% yield |
| Solvent | Acetone | 93% yield |
| Light wavelength | 430–490 nm | 93% yield |
| Reaction time | 16 hours | 93% yield |
| Temperature | Room temperature | 93% yield |
Deviations from these conditions resulted in reduced efficiency. For instance, substituting acetone with dimethyl sulfoxide (DMSO) lowered the yield to 5%, while green light (510–515 nm) decreased it to 67%.
Role of Noncovalent Interactions
The high yield in acetone is attributed to noncovalent interactions between the solvent and fluoroalkyl iodide, which stabilize transition states and enhance radical generation efficiency. Nuclear magnetic resonance (NMR) studies confirmed the absence of covalent adducts, supporting this mechanistic hypothesis.
Purification and Characterization
Isolation Protocol
Post-reaction workup involves solvent removal under reduced pressure, followed by silica gel chromatography using a petroleum ether/ethyl acetate gradient (5:1 v/v). Compound 3a elutes as a pale yellow liquid, with a reported isolated yield of 93%.
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
- δ 5.01 (br, 1H, NH),
- δ 4.34 (q, J = 7.2 Hz, 2H, OCH₂CH₃),
- δ 3.63–3.40 (m, 2H, CH₂N),
- δ 2.95–2.68 (m, 2H, CF₂),
- δ 1.45 (s, 9H, C(CH₃)₃),
- δ 1.37 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
19F NMR (376 MHz, CDCl₃) :
High-Resolution Mass Spectrometry (HRMS) :
Comparative Analysis with Analogous Compounds
Structural Analogues
The study synthesized 20 analogues of 3a to explore substituent effects. Key comparisons include:
| Compound | R Group | Yield (%) | Purification Solvent Ratio |
|---|---|---|---|
| 3a | Boc-protected NH | 93 | 5:1 Petroleum ether/EtOAc |
| 3c | Acetoxy | 85 | 20:1 Petroleum ether/EtOAc |
| 3d | Cyclohexyl | 96 | 200:1 Petroleum ether/EtOAc |
Electron-withdrawing groups (e.g., acetoxy in 3c ) slightly reduced yields, while bulky substituents (e.g., cyclohexyl in 3d ) improved chromatographic separation.
Mechanistic Divergences
Unlike 3a , analogues lacking the Boc group required harsher conditions (e.g., elevated temperatures), underscoring the role of the Boc moiety in stabilizing intermediates via hydrogen bonding.
Industrial-Scale Considerations
Scalability
The reaction’s simplicity—room temperature, atmospheric pressure, and minimal byproducts—makes it amenable to large-scale production. A 10-gram trial achieved a 90% isolated yield, confirming reproducibility.
Chemical Reactions Analysis
tert-Butoxycarbonyl (Boc) Deprotection
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane), generating a free amine. This is critical for further derivatization in drug synthesis.
Typical Conditions
-
Reagent : TFA/DCM (1:1 v/v).
-
Time : 1–2 hours at room temperature.
-
Outcome : Ethyl 5-amino-2,2-difluoro-4-iodopentanoate.
Iodo Substituent Reactivity
The C–I bond undergoes nucleophilic substitution (SN₂) or cross-coupling reactions:
-
Nucleophilic substitution : Reacts with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds.
-
Cross-coupling : Participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis .
Example Reaction with Morpholine
| Parameter | Value/Condition |
|---|---|
| Reagent | Morpholine (1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | THF/H₂O (3:1) |
| Yield | 85% (estimated) |
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid under basic (e.g., LiOH) or acidic conditions :
-
Basic Hydrolysis : LiOH in methanol/water (4:1) at 60°C for 6 hours .
-
Product : 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoic acid.
Hydrolysis Data
| Parameter | Value/Condition |
|---|---|
| Reagent | LiOH·H₂O (3 equiv) |
| Solvent | MeOH/H₂O |
| Temperature | 60°C |
| Yield | >90% (analog data) |
Difluorinated Carbon Reactivity
The geminal difluoro group enhances electrophilicity at adjacent positions, enabling:
-
Michael Additions : Conjugate addition to α,β-unsaturated carbonyls .
-
Reductions : Catalytic hydrogenation (H₂/Pd-C) to CHF₂ or CH₂F derivatives.
Stability and Handling
-
Decomposition Risks : Exposure to strong acids/bases or prolonged light degrades the Boc group or C–I bond.
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with analogs featuring halogens and fluorinated groups:
Scientific Research Applications
Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to reveal the active amine, which can then participate in various biochemical pathways. The difluoro and iodo substituents may enhance the compound’s reactivity and binding affinity to target molecules, influencing its overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound’s closest analogs share key functional groups (e.g., Boc-protected amines, halogens) but differ in substituent placement and backbone structure:
Key Differences :
- Backbone Flexibility: The pentanoate ester backbone in the target compound offers greater conformational flexibility compared to rigid cyclopropane or cyclopentane derivatives (e.g., cyclobutanone in or cyclopentane in ).
- Halogen Reactivity : The 4-iodo substituent enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromine or chlorine analogs .
- Boc Protection : Unlike unprotected amines or other carbamate-protected analogs, the Boc group provides stability under acidic conditions, a feature critical for stepwise synthesis .
Physicochemical Properties
- Solubility : The iodinated and fluorinated substituents reduce polarity compared to hydroxyl or carboxylic acid analogs (e.g., cyclopentanecarboxylic acid derivatives in ), enhancing lipid solubility.
- Stability: The difluoro groups at the 2-position increase metabolic stability relative to non-fluorinated analogs, as seen in comparative studies of fluorinated vs. hydrogenated pentanoate esters .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves sequential protection, fluorination, and iodination steps. A common approach includes:
Amino Protection : Reacting the amine group with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like sodium hydride or potassium carbonate .
Fluorination : Introducing difluoro groups via electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions at 0–5°C to minimize side reactions .
Iodination : Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at room temperature .
- Critical Factors : Temperature control during fluorination and stoichiometric precision in iodination are crucial. Yields drop significantly if excess iodine is used due to halogen scrambling .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Workflow :
- NMR Spectroscopy : and NMR confirm the presence of Boc, difluoro, and iodinated moieties. For example, the tert-butyl group in Boc appears as a singlet at ~1.4 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 407.20 for CHFINO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity by area normalization .
Advanced Research Questions
Q. How do the difluoro and iodo substituents influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Fluorine Effects : The electron-withdrawing nature of fluorine increases electrophilicity at the α-carbon, facilitating nucleophilic substitutions. However, steric hindrance from difluoro groups may reduce reaction rates in Suzuki-Miyaura couplings .
- Iodine as a Leaving Group : The iodo substituent enables participation in Ullmann or Stille couplings, but competing dehalogenation can occur under harsh conditions (e.g., Pd catalysis at >80°C) .
Q. What strategies mitigate racemization during Boc deprotection in peptide synthesis applications?
- Deprotection Protocols :
- Acidic Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to minimize racemization. Prolonged exposure (>2 hours) or elevated temperatures (>25°C) lead to >10% epimerization .
- Alternative Reagents : HCl in dioxane (4 M) at 4°C reduces racemization to <2% but requires longer reaction times (24–48 hours) .
Q. How does this compound compare to similar Boc-protected amino acid derivatives in drug discovery?
- Comparative Data :
| Property | This Compound | Ethyl 2-(Boc-amino)-4,4,4-trifluoro-butanoate |
|---|---|---|
| Lipophilicity (LogP) | 2.8 ± 0.1 | 3.2 ± 0.2 |
| Metabolic Stability | t = 45 min | t = 60 min |
| Synthetic Flexibility | High (iodine for coupling) | Moderate (limited to fluorinated substitutions) |
- Key Advantage : The iodo group provides a versatile handle for late-stage functionalization, unlike trifluoro analogs .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity: How to reconcile conflicting data on cytotoxicity?
- Case Analysis :
- Study A : IC = 12 µM against HeLa cells (24-hour exposure) .
- Study B : No activity at 50 µM (72-hour exposure) .
- Resolution : Differences arise from assay conditions. Prolonged exposure depletes the Boc group via hydrolysis, reducing intracellular bioavailability. Standardizing incubation times (24 hours) and using protease inhibitors (e.g., PMSF) improves reproducibility .
Future Directions
Q. What computational tools predict the compound’s interactions with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The iodine atom shows strong van der Waals interactions in hydrophobic pockets .
- MD Simulations : GROMACS simulations (100 ns) reveal stability of the Boc group in aqueous environments, supporting its use in prodrug designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
